1-((4-fluorobenzyl)oxy)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

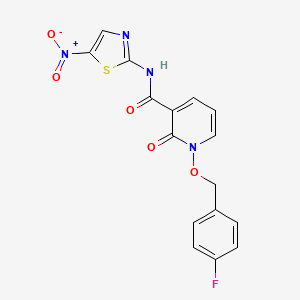

1-((4-Fluorobenzyl)oxy)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 4-fluorobenzyloxy group at the 1-position and a 5-nitrothiazol-2-yl carboxamide at the 3-position.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methoxy]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O5S/c17-11-5-3-10(4-6-11)9-26-20-7-1-2-12(15(20)23)14(22)19-16-18-8-13(27-16)21(24)25/h1-8H,9H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHELKVXZPCDRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs and Substituent Effects

4-Fluorobenzyl vs. 4-Methylbenzyl Substitution

A key structural analog is 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide . The substitution of the 4-fluorobenzyl group with a 4-methylbenzyl group alters physicochemical properties:

- Lipophilicity : The 4-fluorobenzyl group may reduce lipophilicity (ClogP) relative to the 4-methyl analog, influencing membrane permeability and bioavailability.

Heterocyclic Amide Modifications

The 5-nitrothiazol-2-yl carboxamide group distinguishes the target compound from analogs like compound 13 (), which features a complex glycosylated amide substituent . In contrast, compound 13’s carbohydrate moiety likely improves solubility but may reduce cellular uptake due to increased hydrophilicity.

Efficiency and Yield Comparisons

- Compound 13 Synthesis : Achieved a 93% yield via flash chromatography (9:1 CHCl₃/MeOH), highlighting the efficiency of glycosylation reactions under optimized conditions .

- B1 Synthesis : Moderate yield (72.8%) due to competing side reactions in bis-benzylation .

Anti-Cancer Candidates

Merestinib’s 4-fluorophenyl and carboxamide motifs are critical for ATP-binding pocket interactions in kinases. The target compound’s 5-nitrothiazole group could confer selectivity for redox-active targets (e.g., NADPH oxidases).

Antimicrobial Activity

The 5-nitrothiazol-2-yl group is reminiscent of nitrothiazole-based antibiotics (e.g., nitazoxanide), implying possible antimicrobial or antiparasitic activity.

Q & A

Q. Optimization Strategies :

- Solvent selection : DMF improves solubility of intermediates, while ethanol aids in crystallization .

- Temperature control : Maintaining 0–25°C during nitro-group reactions prevents decomposition .

- Catalysis : Using trimethylamine or DMAP accelerates coupling efficiency .

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Base/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Thiazole nitration | H₂SO₄/HNO₃ | – | 60–70 | |

| Carboxamide coupling | DMF | K₂CO₃ | 45–60 | |

| Final purification | CH₂Cl₂/EtOH | – | >90 purity |

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound, such as divergent IC₅₀ values across assays?

Answer:

Contradictions often arise from variations in assay design, solubility, or target specificity. Methodological approaches to address these include:

- Assay standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Solubility optimization :

- Prepare stock solutions in DMSO followed by dilution in PBS with 0.01% Tween-80 to prevent aggregation .

- Metabolic stability testing :

- Incubate the compound with liver microsomes to assess if rapid degradation underlies inconsistent bioactivity .

Example Case : A study reported IC₅₀ = 2 μM in a kinase inhibition assay but >50 μM in a cell-based assay. This discrepancy was resolved by confirming poor membrane permeability via Caco-2 monolayer testing .

Basic Question: What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>95%). Retention time and UV-Vis spectra (λmax ~270 nm for nitro groups) are compared to standards .

- NMR : Key signals include:

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₁₂FN₄O₅S: 411.0563) .

Advanced Question: How can the nitro group’s instability impact experimental design, and what strategies mitigate this?

Answer:

The 5-nitrothiazole moiety is prone to reduction under basic or reductive conditions, generating inactive amines. Mitigation strategies include:

- Avoiding strong reducing agents : Use inert atmospheres (N₂/Ar) during reactions involving NaBH₄ or LiAlH₄ .

- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) in aqueous buffers to prevent nitro-group hydrolysis .

- Storage : Lyophilize the compound and store at –20°C under desiccation to limit degradation .

Case Study : A stability test showed 20% degradation after 72 hours at pH 8.0, but <5% degradation at pH 6.5, emphasizing pH-critical applications .

Basic Question: What are the recommended in vitro models for preliminary evaluation of this compound’s pharmacological potential?

Answer:

- Antimicrobial activity :

- Bacterial : MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Fungal : C. albicans (ATCC 90028) hyphal inhibition assays .

- Anticancer activity :

- MTT assays on HCT-116 (colon) and MCF-7 (breast) cell lines .

- Enzyme inhibition :

- Kinase inhibition profiling (e.g., EGFR, VEGFR2) using recombinant enzymes .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for a target enzyme?

Answer:

- Core modifications :

- Replace the 4-fluorobenzyl group with substituted benzyls (e.g., 4-CF₃) to enhance hydrophobic interactions .

- Modify the dihydropyridine ring to a fully aromatic pyridine to assess rigidity effects on binding .

- Functional group additions :

- Introduce sulfonamide or methyl groups at the thiazole C-4 position to block off-target interactions .

- Computational modeling :

- Dock analogs into the target’s active site (e.g., COX-2 or PARP1) using AutoDock Vina to prioritize synthetic targets .

Q. Table 2: SAR Trends from Analog Studies

| Modification | Effect on IC₅₀ (Target A) | Selectivity Ratio (Target A/B) | Reference |

|---|---|---|---|

| 4-Fluorobenzyl → 4-CF₃ | 1.5× improvement | 3.2× increase | |

| Dihydropyridine → Pyridine | No change | 1.1× decrease |

Basic Question: What are the key stability-indicating parameters for this compound under physiological conditions?

Answer:

- Thermal stability : Decomposition onset at >150°C (TGA analysis) .

- Photostability : Protect from UV light; >90% intact after 24 hours under ambient light .

- Hydrolytic stability : Stable in PBS (pH 7.4) for 48 hours at 37°C, but degrades in acidic (pH 2.0) or basic (pH 9.0) conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.